

Synonyms for 4-Pyridinecarboxaldehyde like isonicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Pyridinecarboxaldehyde

Cat. No.: B046228

[Get Quote](#)

An In-depth Technical Guide to **4-Pyridinecarboxaldehyde** and its Synonyms

This guide provides a comprehensive overview of **4-Pyridinecarboxaldehyde**, also widely known as isonicotinaldehyde, for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, chemical properties, synthesis protocols, and its significant role as a versatile building block in medicinal chemistry.

Nomenclature and Identification

4-Pyridinecarboxaldehyde is an aromatic aldehyde featuring a pyridine ring with a formyl group at the fourth carbon position.^{[1][2]} This structure makes it a crucial intermediate in the synthesis of a wide array of heterocyclic compounds.^{[3][4]} The compound is known by numerous synonyms in scientific literature and chemical databases.

Table 1: Synonyms and Chemical Identifiers

Systematic Name	Pyridine-4-carbaldehyde[5][6][7]
Common Synonyms	Isonicotinaldehyde, 4-Formylpyridine[3][5][7][8]
Other Names	Isonicotinic aldehyde, p-Pyridinealdehyde, Pyridine-4-aldehyde, 4-Pyridylaldehyde, 4- Pyridinecarbaldehyde, p-Formylpyridine[6][7][9] [10][11]
CAS Number	872-85-5[3][5][8]
Molecular Formula	C ₆ H ₅ NO[3][5][9]
Molecular Weight	107.11 g/mol [5][8][9]
PubChem CID	13389[3][5]

Physicochemical Properties

4-Pyridinecarboxaldehyde is typically a yellow to brown oily liquid, a characteristic that can vary with sample purity and age.[3][9][12] It is sensitive to air, light, and humidity, necessitating storage under an inert atmosphere at cool temperatures (2-8°C).[1][12]

Table 2: Physical and Chemical Properties

Appearance	Clear yellow-brown liquid[1][9][12]
Odor	Pungent, distinctive[9][12]
Boiling Point	71-73 °C @ 10 mmHg[1][3][9]
Melting Point	-4 to -2 °C[1][9]
Density	1.137 g/mL @ 20 °C[3][9]
Solubility	Soluble in water (approx. 20 g/L at 20°C) and ether.[4][9][12]
Flash Point	54 °C (130 °F)[6][8][9]
Refractive Index	~1.544 @ 20 °C[3][9]
Sensitivity	Air & Light Sensitive[1][12]

Synthesis and Experimental Protocols

Several synthetic routes to **4-Pyridinecarboxaldehyde** have been established, varying in scale, cost, and environmental impact. The choice of method often depends on the availability of starting materials and the desired production scale.

[Click to download full resolution via product page](#)

Caption: Key Synthesis Routes for **4-Pyridinecarboxaldehyde**.

Protocol 1: Oxidation of 4-Picoline

This method is often employed for industrial-scale production due to the low cost of the starting material, 4-methylpyridine (4-picoline).[\[13\]](#)

- Procedure: A gaseous mixture of 4-picoline and air is passed over a vanadium-molybdenum (V-Mo) catalyst.[\[8\]](#)[\[14\]](#)
- Conditions: The reaction is conducted at high temperatures, typically around 400°C.[\[8\]](#)[\[13\]](#)[\[14\]](#)
- Outcome: This catalytic oxidation yields **4-Pyridinecarboxaldehyde**. However, this method can produce by-products and may require extensive purification, making it less suitable for small-scale laboratory synthesis.[\[13\]](#)[\[15\]](#)

Protocol 2: Oxidation of 4-Pyridinemethanol

A direct and common laboratory-scale method involves the oxidation of the corresponding alcohol.[\[1\]](#)[\[16\]](#)

- Reagents: Oxidizing agents such as Pyridinium chlorochromate (PCC) or greener alternatives like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) under an oxygen atmosphere can be used.[\[16\]](#)
- Procedure: 4-Pyridinemethanol is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane).[\[1\]](#)[\[16\]](#) A catalytic system, such as 1-methylimidazole and a copper bromide complex, is added, and the reaction proceeds at room temperature.[\[1\]](#)
- Analysis: The reaction progress can be monitored by NMR spectroscopy, and the product is isolated after filtration and solvent removal.[\[1\]](#) This method can achieve high yields.[\[1\]](#)

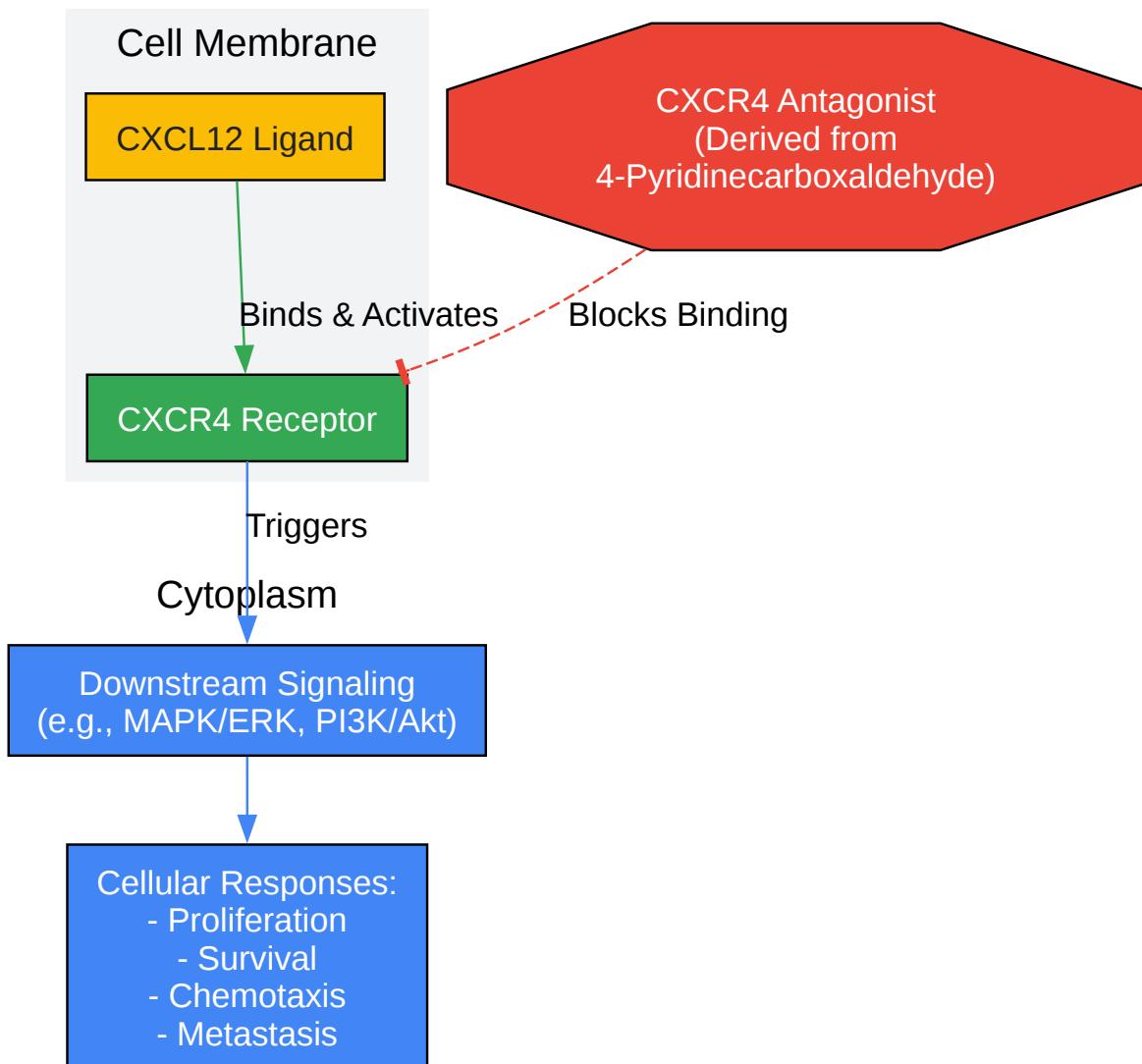
Protocol 3: Transformation of 4-Cyanopyridine

This route offers an efficient alternative, transforming the nitrile group into an aldehyde.[\[1\]](#)[\[13\]](#)

- Method A (Stephen Reaction): This classic method involves the reduction of the nitrile to an imine, followed by hydrolysis.[13]
 - Procedure: 4-Cyanopyridine is dissolved in a hydrochloric acid solution of tetrahydrofuran (THF). Stannous chloride (SnCl_2) is added portion-wise, and the reaction is maintained at a controlled temperature (e.g., 40°C) for several hours to form the imine intermediate.[13]
 - Hydrolysis: After filtering out inorganic tin compounds, water is added to hydrolyze the imine, yielding the crude aldehyde.[13]
 - Workup: The pH is adjusted to 8-9 with a saturated sodium carbonate solution, followed by extraction with an organic solvent like ethyl acetate. The final product is obtained after concentrating the organic layers, often with high yields (e.g., ~95%).[13]
- Method B (Catalytic Reduction/Hydrolysis):
 - Procedure: 4-Cyanopyridine is reduced using a system of potassium carbonate, water, and a carbon catalyst in a mixed solvent of DMSO and water.[1][16]
 - Conditions: The reaction is conducted in a sealed high-pressure tube at 60°C for approximately 8 hours.[1]
 - Analysis: The product is analyzed using GC-MS after separation from the catalyst. This method is noted for its efficiency and high yields.[1]

Applications in Medicinal Chemistry and Drug Development

4-Pyridinecarboxaldehyde is a valuable scaffold in medicinal chemistry due to the versatile reactivity of its aldehyde group and the specific coordination properties of the pyridine ring.[3][16] It serves as a key starting material or intermediate in the synthesis of numerous bioactive molecules.[2][3]


- Anticancer and Anti-inflammatory Agents: The compound is a precursor for synthesizing 1,4-dihydropyridine derivatives, which have shown potential anticonvulsant and anti-inflammatory properties.[17] It is also used to create 4'-Pyridyl terpyridines, which are being investigated as potential anticancer and antimicrobial agents.[9][17]

- HDAC6 Inhibitors: It is a key component in the synthesis of novel histone deacetylase 6 (HDAC6) inhibitors, which are being explored for the treatment of idiopathic pulmonary fibrosis (IPF).[\[1\]](#)
- Antimalarial Drugs: Researchers have used **4-Pyridinecarboxaldehyde** as a building block to design and synthesize compounds with significant antimalarial activity.[\[1\]](#)
- CXCR4 Antagonists: Derivatives of **4-Pyridinecarboxaldehyde** are being synthesized and evaluated as potential antagonists for the CXCR4 chemokine receptor.[\[18\]](#) This receptor is implicated in the progression of cancer metastasis, HIV, and various autoimmune and inflammatory diseases.[\[18\]](#)
- Neurodegenerative Disease Therapeutics: The compound is a crucial intermediate in the synthesis of Donepezil hydrochloride, a drug used to manage mild to moderate Alzheimer's disease.[\[8\]](#)
- Other Pharmaceutical Intermediates: It is an important intermediate for producing drugs like Doxapram hydrochloride.[\[13\]](#)

Role in Signaling Pathways: CXCR4 Antagonism

The CXCR4 receptor and its natural ligand, CXCL12, play a critical role in several signaling pathways that regulate cell proliferation, survival, and migration.[\[18\]](#) In many forms of cancer, this signaling axis is hijacked to promote metastasis. Small-molecule antagonists, often derived from scaffolds like **4-Pyridinecarboxaldehyde**, can inhibit this interaction, representing a promising therapeutic strategy.[\[18\]](#)

CXCR4 Signaling and Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: CXCR4 Signaling and Inhibition by Antagonists.

Other Applications

Beyond pharmaceuticals, the unique properties of **4-Pyridinecarboxaldehyde** lend it to other fields:

- Corrosion Inhibition: It is used to synthesize derivatives like **4-pyridinecarboxaldehyde thiosemicarbazone**, which acts as an effective corrosion inhibitor for metals.[9][12][17]
- Ligand Development: In coordination chemistry, it is used to create ligands for metal complexes that are vital in catalysis and materials science.[3][16]
- Biosensors: The aldehyde group can be used to immobilize antibodies onto polymer films, creating stable and efficient biosensors for detecting analytes like human immunoglobulin G (IgG).[12]
- Agrochemicals: The compound serves as a precursor in the production of certain pesticides and herbicides.[3][4]
- Flavors and Fragrances: It finds use in the formulation of unique aromatic properties in consumer products.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method [Chemicalbook](#) [chemicalbook.com]
- 2. 4-Pyridine Carboxaldehyde Exporters Suppliers & Manufacturers [sgtlifesciences.com](#)
- 3. [chemimpex.com](#) [chemimpex.com]
- 4. [nbinno.com](#) [nbinno.com]
- 5. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 6. 4-pyridine carboxaldehyde, 872-85-5 [\[thegoodsentscompany.com\]](#)
- 7. 4-Pyridinecarboxaldehyde [\[webbook.nist.gov\]](#)
- 8. [nbinno.com](#) [nbinno.com]
- 9. 4-Pyridinecarboxaldehyde | 872-85-5 [\[chemicalbook.com\]](#)

- 10. 4-Pyridinecarboxaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 11. 4-Pyridinecarboxaldehyde | 872-85-5 [amp.chemicalbook.com]
- 12. 4-Pyridinecarboxaldehyde: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Synthesis Reagents 4-Pyridinecarboxaldehyde CAS Number 872-85-5 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 16. 4-Pyridinecarboxaldehyde | High-Purity | For Research [benchchem.com]
- 17. 4-Pyridinecarboxaldehyde-Application_Chemicalbook [chemicalbook.com]
- 18. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synonyms for 4-Pyridinecarboxaldehyde like isonicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046228#synonyms-for-4-pyridinecarboxaldehyde-like-isonicotinaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com